molecular formula C13H11NO B7936043 3-Methyl-4-(pyridin-3-yl) benzaldehyde

3-Methyl-4-(pyridin-3-yl) benzaldehyde

Cat. No.: B7936043
M. Wt: 197.23 g/mol
InChI Key: HLBZPUBAGOFYQB-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-3-yl) benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a methyl group at the third position and a pyridin-3-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yl) benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 3-bromopyridine.

    Grignard Reaction: The 3-bromopyridine undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Coupling Reaction: The Grignard reagent is then reacted with 3-methylbenzaldehyde under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(pyridin-3-yl) benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-Methyl-4-(pyridin-3-yl) benzoic acid.

    Reduction: 3-Methyl-4-(pyridin-3-yl) benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.

Scientific Research Applications

Chemistry: 3-Methyl-4-(pyridin-3-yl) benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound can be used to study the interactions of aldehydes with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery and development. It can be used to synthesize potential inhibitors or modulators of biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyridin-3-yl) benzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of biological activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(Pyridin-3-yl) benzaldehyde: Lacks the methyl group at the third position, which may affect its reactivity and binding properties.

    3-Methyl-4-(pyridin-4-yl) benzaldehyde: The pyridine ring is attached at a different position, potentially altering its chemical behavior and applications.

    3-Methyl-4-(pyridin-2-yl) benzaldehyde: The pyridine ring is attached at the second position, which can influence its electronic properties and reactivity.

Uniqueness: 3-Methyl-4-(pyridin-3-yl) benzaldehyde is unique due to the specific positioning of the methyl and pyridin-3-yl groups on the benzaldehyde core. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-4-pyridin-3-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-7-11(9-15)4-5-13(10)12-3-2-6-14-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBZPUBAGOFYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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